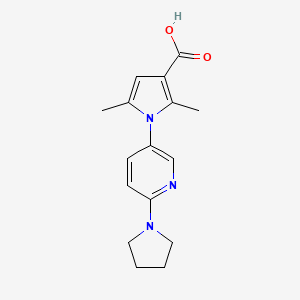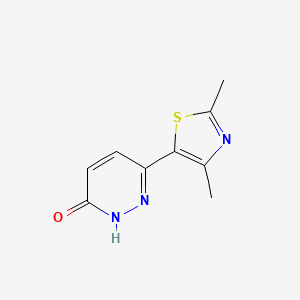
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol
Übersicht
Beschreibung
“6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol” is a chemical compound with the CAS Number: 1105195-22-9. It has a molecular weight of 208.26 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol” includes a five-membered thiazole ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .It’s also worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Methods : The synthesis of thiazole derivatives involves various chemical reactions, with the specific methods depending on the desired derivative .
- Results : Thiazole derivatives have shown promising results in treating various conditions. For example, certain compounds have demonstrated significant analgesic and anti-inflammatory activities .
- Field : Pharmacology
- Application : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, have a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, and antiaggressive activities .
- Methods : The synthesis of diazine alkaloids involves various synthetic approaches, with the specific methods depending on the desired alkaloid .
- Results : Diazine alkaloids have shown promising results in treating various conditions. For example, pyrimidine derivatives have been used in the treatment of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, and other conditions .
Thiazole Derivatives
Diazine Alkaloids
- Field : Pharmacology
- Application : Pyrazoles are used as antipyretic, analgesic drugs, tranquilizing, and herbicidal agents. Pyrazolo [3,4- d ]pyridazines showed good antimicrobial, anti-inflammatory and analgesic activities .
- Methods : The synthesis of pyrazoles involves various synthetic approaches, with the specific methods depending on the desired pyrazole .
- Results : Pyrazoles have shown promising results in treating various conditions. For example, certain pyrazoles demonstrated significant antimicrobial, anti-inflammatory and analgesic activities .
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The synthesis of 1,3-diazole derivatives involves various chemical reactions, with the specific methods depending on the desired derivative .
- Results : 1,3-Diazole derivatives have shown promising results in treating various conditions. For example, certain compounds have demonstrated significant antibacterial, antimycobacterial, and anti-inflammatory activities .
- Field : Medicinal Chemistry
- Application : Many substituted 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities .
- Methods : The synthesis of 1,3,4-thiadiazole derivatives involves various chemical reactions, with the specific methods depending on the desired derivative .
- Results : 1,3,4-Thiadiazole derivatives have shown promising results in treating various conditions. For example, certain compounds have demonstrated significant antimicrobial, antituberculosis, and antiviral activities .
Pyrazoles
1,3-Diazole Derivatives
1,3,4-Thiadiazole Derivatives
Eigenschaften
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-9(14-6(2)10-5)7-3-4-8(13)12-11-7/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNDYTYCQKYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



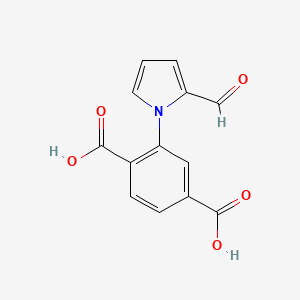
![1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid](/img/structure/B1387386.png)
![4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1387387.png)
![4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid](/img/structure/B1387388.png)
![(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid](/img/structure/B1387390.png)
![5-[(4-Methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1387391.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid](/img/structure/B1387392.png)
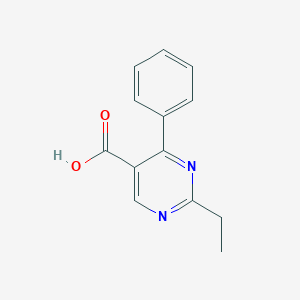
![4-(6,8-Dimethyl-3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)butanoic acid](/img/structure/B1387395.png)
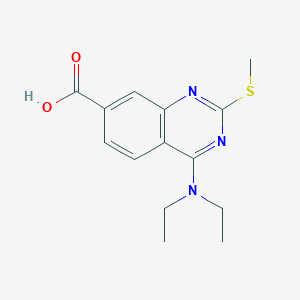
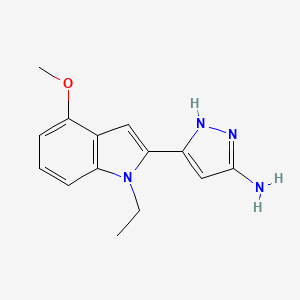
![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1387401.png)
